molecular formula C21H22F3N3O7 B12452623 (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(4-trifluoromethyl-6-(3,4,5-trimethoxyphenyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)tetrahydrofuran-3,4-diol CAS No. 1820574-60-4

(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(4-trifluoromethyl-6-(3,4,5-trimethoxyphenyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)tetrahydrofuran-3,4-diol

Cat. No.: B12452623
CAS No.: 1820574-60-4
M. Wt: 485.4 g/mol
InChI Key: CYJCBTNBUBLAGU-WOCWXWTJSA-N
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Description

The compound “(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(4-trifluoromethyl-6-(3,4,5-trimethoxyphenyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)tetrahydrofuran-3,4-diol” is a complex organic molecule that features a tetrahydrofuran ring, a pyrazolo-pyridine moiety, and multiple functional groups including hydroxyl, trifluoromethyl, and trimethoxyphenyl groups. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound would likely involve multiple steps, including:

    Formation of the tetrahydrofuran ring: This could be achieved through cyclization reactions involving diols or epoxides.

    Introduction of the pyrazolo-pyridine moiety: This might involve the condensation of appropriate precursors under acidic or basic conditions.

    Functional group modifications: The trifluoromethyl and trimethoxyphenyl groups could be introduced through electrophilic aromatic substitution or other suitable reactions.

Industrial Production Methods

Industrial production would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups could be oxidized to form ketones or aldehydes.

    Reduction: The compound could undergo reduction reactions to modify the pyrazolo-pyridine moiety or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions could be used to introduce or modify functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation of the hydroxyl groups could yield ketones or aldehydes, while substitution reactions could introduce new functional groups.

Scientific Research Applications

Chemistry

The compound could be used as a building block in the synthesis of more complex molecules or as a reagent in organic synthesis.

Biology

Due to its structural complexity, the compound might interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

Industry

In industry, the compound could be used in the development of new materials, catalysts, or as a specialty chemical in various processes.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, the compound might inhibit an enzyme by binding to its active site or modulate a receptor by interacting with its binding domain. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(4-methyl-6-(3,4,5-trimethoxyphenyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)tetrahydrofuran-3,4-diol
  • (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(4-trifluoromethyl-6-(3,4-dimethoxyphenyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)tetrahydrofuran-3,4-diol

Uniqueness

The presence of the trifluoromethyl group and the specific arrangement of functional groups in the compound might confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

CAS No.

1820574-60-4

Molecular Formula

C21H22F3N3O7

Molecular Weight

485.4 g/mol

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[4-(trifluoromethyl)-6-(3,4,5-trimethoxyphenyl)pyrazolo[3,4-b]pyridin-1-yl]oxolane-3,4-diol

InChI

InChI=1S/C21H22F3N3O7/c1-31-13-4-9(5-14(32-2)18(13)33-3)12-6-11(21(22,23)24)10-7-25-27(19(10)26-12)20-17(30)16(29)15(8-28)34-20/h4-7,15-17,20,28-30H,8H2,1-3H3/t15-,16-,17-,20-/m1/s1

InChI Key

CYJCBTNBUBLAGU-WOCWXWTJSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC3=C(C=NN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)C(=C2)C(F)(F)F

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC3=C(C=NN3C4C(C(C(O4)CO)O)O)C(=C2)C(F)(F)F

Origin of Product

United States

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